2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile is a chemical compound that features a pyrimidine ring substituted with a fluoro-methoxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit the activity of a particular enzyme, thereby affecting the metabolic pathway in which the enzyme is involved .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Fluorophenyl)ethenyl]pyrimidine-4-carbonitrile: Similar structure but lacks the methoxy group.
2-[2-(4-Methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile: Similar structure but lacks the fluoro group.
2-[2-(3-Methoxy-4-fluorophenyl)ethenyl]pyrimidine-4-carbonitrile: Similar structure with different positioning of the methoxy and fluoro groups.
Uniqueness
The presence of both the fluoro and methoxy groups in 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[2-(4-fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c1-19-13-8-10(2-4-12(13)15)3-5-14-17-7-6-11(9-16)18-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOBMMVVCHETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC=CC(=N2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.